molecular formula C5H9ClF2N2O B2637240 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride CAS No. 2098039-78-0

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride

Cat. No.: B2637240
CAS No.: 2098039-78-0
M. Wt: 186.59
InChI Key: MIQIGVIYVYRUPP-UHFFFAOYSA-N
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Description

Role of Fluorinated Heterocycles in Drug Design

Fluorinated heterocycles occupy a central role in contemporary medicinal chemistry due to fluorine’s unique ability to modulate molecular properties through stereoelectronic effects. The introduction of fluorine into nitrogen-containing rings enhances metabolic stability by blocking cytochrome P450-mediated oxidation pathways while maintaining favorable lipophilicity profiles. For instance, fluorination at strategic positions can reduce basicity of ring nitrogen atoms by up to 2 pKa units, as demonstrated in comparative studies of fluorinated versus non-fluorinated piperidine derivatives. This electronic tuning enables precise control over membrane permeability and target engagement kinetics.

The 3,3-difluoropyrrolidin-2-one scaffold exemplifies these principles through its combination of ring constraint and fluorine-induced dipole interactions. X-ray crystallographic analyses of related compounds reveal that vicinal fluorines enforce a distorted envelope conformation that preorganizes the molecule for optimal binding to biological targets. This preorganization effect reduces the entropic penalty of target binding, potentially enhancing binding affinity by 10-100 fold compared to non-fluorinated analogs.

Structural Significance of 3,3-Difluoropyrrolidin-2-one Scaffolds

The geminal difluoro substitution at C3 induces three critical structural modifications:

  • Conformational Restriction : Molecular dynamics simulations indicate the 3,3-difluoro group reduces ring puckering amplitude by 40% compared to monoflurorinated analogs, locking the pyrrolidinone into a semi-rigid boat conformation.
  • Dipole Alignment : The C-F bond dipole moment (1.41 D) creates an electrostatic potential gradient that aligns with active site residues in serine proteases and kinase targets.
  • Hydrogen Bond Acceptor Capacity : While fluorine itself is a weak hydrogen bond acceptor, the electron-withdrawing effect of two adjacent fluorines increases the carbonyl oxygen’s hydrogen bond accepting capacity by 15% based on molecular electrostatic potential calculations.

Properties

IUPAC Name

4-(aminomethyl)-3,3-difluoropyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O.ClH/c6-5(7)3(1-8)2-9-4(5)10;/h3H,1-2,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQIGVIYVYRUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as alkyl halides can replace the amino group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride is as an inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme linked to glucose metabolism and type 2 diabetes. A study highlighted a derivative of this compound that exhibited potent DPP-4 inhibitory activity with an IC50 value of 6.3 nM, indicating its potential as an oral medication for managing type 2 diabetes .

Antimalarial Activity

Another significant application is in the development of antimalarial agents. Research has indicated that compounds related to this compound can inhibit Plasmodium falciparum, the causative agent of malaria. These compounds were identified through phenotypic screening and showed moderate potency against the blood stage of the parasite, leading to further optimization for improved efficacy .

Targeting Fibroblast Activation Protein

The compound has been explored as a potential inhibitor of fibroblast activation protein (FAP), which is overexpressed in various tumors. Inhibitors targeting FAP have shown promise in cancer therapy due to their ability to selectively target tumor stroma, enhancing drug delivery and efficacy .

Reactivity in Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable reactant for creating cyclic and acyclic β-aminofluoroalkenes through allylic amination processes. This reactivity is facilitated by palladium catalysts, showcasing its versatility in synthetic pathways .

Data Table: Summary of Applications

Application AreaDescriptionReference
DPP-4 InhibitionPotent inhibitor with IC50 = 6.3 nM for type 2 diabetes treatment
Antimalarial ActivityModerate potency against Plasmodium falciparum
Targeting Fibroblast ActivationPotential inhibitor for cancer therapy targeting tumor stroma
Synthetic Organic ChemistryReactant for synthesizing β-aminofluoroalkenes

Case Study 1: DPP-4 Inhibitor Development

In a study focusing on optimizing metabolic profiles for DPP-4 inhibitors, researchers synthesized various derivatives based on this compound. The most promising derivative demonstrated significant efficacy in preclinical models, leading to its selection for further development as a potential therapeutic for type 2 diabetes .

Case Study 2: Antimalarial Compound Optimization

Another research effort involved the identification and optimization of derivatives related to this compound for antimalarial activity. Through iterative synthesis and biological testing, compounds were developed that not only exhibited improved potency but also favorable pharmacokinetic profiles in animal models .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-Aminopyrrolidin-2-one Hydrochloride (CAS: 20386-22-5)
  • Molecular Weight : 136.58 g/mol .
  • Physical Properties : Melting point = 227°C, boiling point = 91.1°C .
  • Key Differences: The absence of fluorine and aminomethyl groups reduces lipophilicity compared to the target compound.
3-Amino-3-methylpyrrolidin-2-one
  • Structure: A pyrrolidin-2-one with an amino group and methyl group at the 3-position.
  • Key Differences: The methyl group introduces steric hindrance, which may reduce reactivity compared to the target compound’s aminomethyl group.
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride
  • Structure : A complex pyrrolidin-2-one derivative fused with pyrazolo[3,4-d]pyrimidine and halogenated aryl groups.
  • Key Differences : The additional aromatic and heterocyclic moieties increase molecular complexity and likely enhance biological activity. The hydrochloride salt form aligns with the target compound’s solubility profile, but the larger structure may reduce conformational flexibility .
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone Hydrochloride (CAS: 898543-06-1)
  • Structure: Combines a morpholinone ring with an oxazolidinone group and aminomethyl substituent.
  • Molecular Weight : 327.768 g/mol .
  • Key Differences: The six-membered morpholinone ring and oxazolidinone group introduce additional heteroatoms (O, N), altering electronic properties and ring strain compared to the target compound’s pyrrolidinone core.

Data Table: Comparative Analysis of Structural Analogues

Compound Name (CAS or Reference) Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Insights
1-Aminopyrrolidin-2-one Hydrochloride 136.58 1-amino, no fluorine 227 High polarity due to NH₂ and HCl salt
3-Amino-3-methylpyrrolidin-2-one Not reported 3-amino, 3-methyl Not reported Steric hindrance from methyl
Target Compound (Hypothetical) ~200 (estimated) 4-aminomethyl, 3,3-difluoro, HCl Not reported Enhanced lipophilicity from F atoms
CAS 898543-06-1 327.768 Oxazolidinone, morpholinone, NH₂CH₂ Not reported Mixed polarity from multiple rings

Research Findings and Trends

  • Fluorine Effects: The 3,3-difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to non-fluorinated analogues like 1-aminopyrrolidin-2-one .
  • Aminomethyl vs. Methyl: The aminomethyl group (target compound) may enhance hydrogen-bonding capacity relative to 3-amino-3-methylpyrrolidin-2-one’s methyl group, improving interactions with biological targets .
  • Salt Forms : Hydrochloride salts (target compound and CAS 20386-22-5 ) improve aqueous solubility, critical for drug formulation.

Biological Activity

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C5H8ClF2N2O
  • Molecular Weight : 180.58 g/mol

The compound features a pyrrolidinone core with two fluorine substituents and an amino group, which contribute to its unique biological properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has been identified as a potent inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which enhance insulin secretion and improve glycemic control in type 2 diabetes patients. The compound exhibits an IC50 value of approximately 6.3 nM, indicating high potency in this regard .
  • Fibroblast Activation Protein (FAP) Targeting : Research indicates that the compound may also interact with FAP, a serine protease overexpressed in various tumors. This interaction suggests potential applications in cancer therapy by targeting tumor microenvironments .

Antidiabetic Properties

The primary application of this compound is in the treatment of type 2 diabetes. Its ability to inhibit DPP-IV enhances insulin secretion and reduces blood glucose levels. Case studies have shown significant improvements in glycemic control among diabetic models treated with this compound.

Anticancer Potential

Preliminary studies suggest that the compound's ability to inhibit FAP may provide therapeutic benefits in cancer treatment. By targeting the tumor microenvironment, it could potentially enhance the efficacy of existing cancer therapies or serve as a standalone treatment.

Research Findings and Case Studies

StudyFocusFindings
DPP-IV InhibitionDemonstrated potent inhibition with an IC50 of 6.3 nM; improved glycemic control in diabetic models.
FAP InhibitionIdentified as a promising candidate for targeting tumor stroma; potential for enhancing cancer therapy effectiveness.
PharmacokineticsExhibited favorable pharmacokinetic properties in preclinical studies, indicating good bioavailability and metabolic stability.

Q & A

Basic: What synthetic strategies are effective for preparing 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride, and how can low yields be mitigated?

Methodological Answer:
The synthesis of pyrrolidinone derivatives often involves cyclization or functionalization of pre-existing heterocycles. For example, 3,3-difluoropyrrolidine hydrochloride has been used as a precursor for similar compounds, with yields improved by optimizing reaction parameters (e.g., temperature, catalyst loading) and purification techniques like recrystallization or column chromatography . To introduce the aminomethyl group at position 4, reductive amination or nucleophilic substitution may be employed. Low yields (e.g., 2% in one case ) can be addressed by:

  • Temperature control : Gradual heating (e.g., 0–50°C) to avoid decomposition.
  • Catalyst screening : Transition-metal catalysts or acid/base mediators to enhance reactivity.
  • Purification : Use of aqueous HCl to precipitate the hydrochloride salt, as demonstrated in analogous syntheses .

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorines at C3, aminomethyl at C4) and salt formation (e.g., HCl integration) .
  • X-Ray Powder Diffraction (XRPD) : To confirm crystallinity and compare with reference patterns (e.g., peak positions at specific 2θ angles and intensities) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, using ammonium acetate buffer (pH 6.5) or similar mobile phases .

Advanced: How does the hydrochloride salt form impact solubility, stability, and formulation in biological assays?

Methodological Answer:
The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. However, stability studies are essential:

  • Hygroscopicity : Store in a desiccator or under inert gas to prevent moisture absorption .
  • Light sensitivity : Protect from UV exposure using amber vials, as recommended for structurally related hydrochlorides .
  • pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1–3 months) across pH 3–9 to identify decomposition pathways .

Advanced: How can researchers resolve spectral data discrepancies (e.g., NMR vs. XRPD) during characterization?

Methodological Answer:
Contradictions between NMR (solution state) and XRPD (solid state) data may arise from polymorphism or dynamic equilibria. Strategies include:

  • Variable-temperature NMR : To detect conformational changes or tautomerism.
  • DSC/TGA : Differential scanning calorimetry/thermogravimetric analysis to identify polymorphic transitions .
  • Cocrystallization : Introduce coformers (e.g., carboxylic acids) to stabilize specific solid-state forms .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:
Given its pyrrolidinone core (common in kinase inhibitors and CNS agents), consider:

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates.
  • Cellular permeability : Caco-2 monolayer studies to assess blood-brain barrier penetration.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to measure half-life .
  • Safety profiling : hERG channel binding assays to evaluate cardiotoxicity risk .

Advanced: How can enantiomeric purity be ensured during synthesis, given the stereochemical complexity of the pyrrolidinone ring?

Methodological Answer:
Chiral resolution techniques include:

  • Chiral HPLC : Use columns with cellulose-/amylose-based stationary phases.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Ru-BINAP) during ring formation .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models .

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